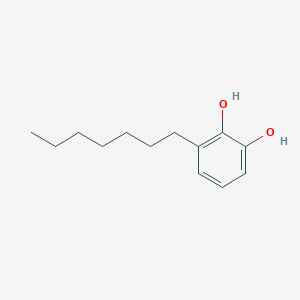
3-Heptylbenzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Heptylbenzene-1,2-diol is a useful research compound. Its molecular formula is C13H20O2 and its molecular weight is 208.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic organic chemistry, 3-Heptylbenzene-1,2-diol serves as a versatile building block for the synthesis of more complex molecules. Its structure allows chemists to explore stereochemistry and reaction mechanisms effectively. The compound can be utilized in:
- Synthesis of Polymers : Its hydroxyl groups enable the formation of polyols for polymerization reactions.
- Functionalization : The compound can undergo various chemical modifications to create derivatives with enhanced properties.
Biology
The biological applications of this compound are primarily linked to its hydroxyl groups, which facilitate interactions with biological molecules:
- Enzyme Interaction Studies : The compound can serve as a probe to study the activity of hydroxylase enzymes, providing insights into metabolic pathways.
- Antimicrobial Activity : Hydroxylated compounds have demonstrated significant antimicrobial properties. Research indicates that similar catechol compounds disrupt bacterial cell membranes, suggesting potential applications in developing new antibiotics.
Medicine
The structural similarity of this compound to bioactive molecules positions it as a candidate for drug development:
- Pharmaceutical Design : Its ability to interact with specific enzymes or receptors makes it valuable in designing drugs targeting metabolic diseases or cancer.
- Therapeutic Applications : The compound's potential for modulating enzyme activity could lead to novel treatments for various conditions.
Antimicrobial Potential
Research has shown that catechol derivatives exhibit antimicrobial properties. For instance, studies on related compounds indicate their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Clostridioides difficile. These findings highlight the potential of this compound as an antimicrobial agent due to its ability to disrupt bacterial membranes.
Enzyme Interaction Studies
Studies investigating the interaction between catechols and hydroxylase enzymes reveal that such compounds can influence metabolic pathways significantly. For example, research on enzyme kinetics has demonstrated that modifications in alkyl chain length can enhance bioactivity and membrane penetration capabilities.
Industrial Applications
In the industrial sector, this compound is utilized for:
- Synthesis of Resins and Coatings : Its reactivity allows for the creation of materials with specific properties suitable for various applications.
- Production of Surfactants : The compound's amphiphilic nature makes it useful in formulating surfactants for cleaning and emulsifying agents.
Propiedades
Número CAS |
117788-50-8 |
|---|---|
Fórmula molecular |
C13H20O2 |
Peso molecular |
208.3 g/mol |
Nombre IUPAC |
3-heptylbenzene-1,2-diol |
InChI |
InChI=1S/C13H20O2/c1-2-3-4-5-6-8-11-9-7-10-12(14)13(11)15/h7,9-10,14-15H,2-6,8H2,1H3 |
Clave InChI |
VDSNRFLNTUUEME-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=C(C(=CC=C1)O)O |
SMILES canónico |
CCCCCCCC1=C(C(=CC=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















